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Abstract

CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone
acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein).
These two highly homologous enzymes are critical transcriptional co-activators that play a
central role in regulating gene expression through the acetylation of histone and non-histone
proteins. Dysregulation of p300/CBP activity has been implicated in a variety of diseases,
particularly cancer, making them attractive therapeutic targets. This technical guide provides an
in-depth overview of the discovery, mechanism of action, and preclinical development of CPI-
1612, presenting key quantitative data, detailed experimental protocols, and visual
representations of its biological context and evaluation workflows.

Introduction: Targeting Transcriptional Co-
activators

The histone acetyltransferases p300 and CBP are master regulators of gene expression
involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.
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[1] They function by acetylating lysine residues on histone tails, which generally leads to a
more open chromatin structure and increased transcriptional activity.[1] Overexpression or
activating mutations of p300/CBP have been linked to various cancers, suggesting that
inhibition of their HAT activity could be a viable therapeutic strategy.[1]

CPI-1612 emerged from a lead optimization program aimed at improving the potency, oral
bioavailability, and solubility of an earlier indole-based lead compound.[1][2] By replacing the
indole scaffold with an aminopyridine core, researchers at Constellation Pharmaceuticals
developed CPI-1612, a compound with significantly improved drug-like properties.[1][2][3]

Mechanism of Action

CPI-1612 is an acetyl-CoA competitive inhibitor of the HAT domain of p300 and CBP.[4] By
binding to the active site, it blocks the transfer of acetyl groups from acetyl-CoA to lysine
residues on histone and non-histone substrates. This leads to a reduction in histone
acetylation, particularly at key sites like H3K18 and H3K27, which are primary targets of
p300/CBP.[1] The inhibition of histone acetylation results in a more condensed chromatin state
and the suppression of gene transcription, ultimately leading to anti-proliferative effects in
cancer cells.[1][4]
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Seed cells (e.g., JEKO-1)
in 96-well plates

'

Prepare Assay Plate: .
p300/CBP Enzyme Incubate overnight to allow attachment
Biotinylated Histone Peptide

CPI-1612 (or vehicle) l
l Add serial dilutions of CPI-1612

Add [3H]-Acetyl-CoA i

to initiate reaction

l Incubate for 72 hours

Incubate at RT Equilibrate plate to room temperature

' l

Add Streptavidin-coated Add CellTiter-Glo® Reagent
SPA beads to stop reaction i
l Mix to induce cell lysis
Incubate to allow
biotin-streptavidin binding
l Incubate at RT to stabilize signal
Read plate on i

scintillation counter

Read luminescence
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JEKO-1 Xenograft Model

Subcutaneously implant
JEKO-1 cells into mice

l

Allow tumors to reach
a specified volume

:

Randomize mice into
treatment groups

l

Treat with CPI-1612 (PO, BID)
or vehicle

l

Monitor tumor volume
and body weight

l

End study and collect tissues

l Wmacodynamic Analysis
Collect blood samples
(e.g., via cardiac puncture)

Isolate PBMCs

l

Measure H3K27ac levels
(e.g., by flow cytometry or Western blot)

l

Correlate with
tumor growth inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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